Home > Products > Screening Compounds P111660 > 4-Cyclobutylpiperidin-4-ol
4-Cyclobutylpiperidin-4-ol -

4-Cyclobutylpiperidin-4-ol

Catalog Number: EVT-13348284
CAS Number:
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Cyclobutylpiperidin-4-ol is a chemical compound characterized by a piperidine ring with a cyclobutyl group attached at the 4-position. This compound is of interest in medicinal chemistry, particularly for its potential applications in pharmacology and drug development.

Source

The compound is synthesized through various chemical processes, often involving modifications of existing piperidine derivatives. It has been referenced in several scientific studies and patents, highlighting its relevance in research and development.

Classification

4-Cyclobutylpiperidin-4-ol belongs to the class of cyclic amines, specifically piperidines, which are saturated six-membered rings containing one nitrogen atom. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 4-Cyclobutylpiperidin-4-ol can be achieved through several methods. One common approach involves the reaction of cyclobutylamine with appropriate aldehydes or ketones under specific conditions to form the desired piperidine derivative.

Technical Details

  1. Starting Materials: Cyclobutylamine and carbonyl compounds (aldehydes or ketones).
  2. Reagents: Acidic or basic catalysts may be used to facilitate the reaction.
  3. Reaction Conditions: Typically conducted under reflux in a suitable solvent (e.g., ethanol or methanol) for several hours.
  4. Purification: The product is purified using techniques such as recrystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular formula of 4-Cyclobutylpiperidin-4-ol is C9H15NC_9H_{15}N. The compound features a piperidine ring with a hydroxyl group at the 4-position and a cyclobutyl substituent.

Data

  • Molecular Weight: Approximately 139.23 g/mol
  • Melting Point: Specific melting point data may vary based on purity and synthesis methods.
  • Structural Representation:
Chemical Reactions Analysis

Reactions

4-Cyclobutylpiperidin-4-ol can participate in various chemical reactions typical for alcohols and amines:

  1. Esterification: Reacting with carboxylic acids to form esters.
  2. Oxidation: Converting the alcohol group to a carbonyl function.
  3. Alkylation: Reacting with alkyl halides to introduce additional substituents.

Technical Details

These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to achieve optimal yields.

Mechanism of Action

Process

The mechanism of action for 4-Cyclobutylpiperidin-4-ol is primarily linked to its interaction with neurotransmitter receptors in the brain, particularly serotonin receptors. Its structural similarity to other piperidine derivatives allows it to modulate neurotransmitter activity.

Data

Research indicates that compounds similar to 4-Cyclobutylpiperidin-4-ol can exhibit selective binding to serotonin receptor subtypes, influencing mood and behavior.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol.

Chemical Properties

  • Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts as an alcohol, participating in nucleophilic substitution reactions.
Applications

Scientific Uses

4-Cyclobutylpiperidin-4-ol has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing drugs targeting central nervous system disorders.
  2. Neuroscience Research: Investigating its effects on serotonin receptors can provide insights into mood regulation and anxiety treatments.
  3. Chemical Synthesis: Serving as an intermediate in synthesizing more complex organic molecules.
Synthetic Methodologies and Optimization Strategies [3] [7] [8]

Traditional Synthetic Routes for Piperidine-Spirocyclic Derivatives

Classical synthetic approaches to 4-cyclobutylpiperidin-4-ol derivatives rely on reductive amination and Kabbe condensation. The most direct route involves reacting 4-hydroxypiperidine with cyclobutanone under reductive conditions using sodium triacetoxyborohydride (STAB) in dichloroethane. This method yields 1-cyclobutylpiperidin-4-ol with moderate efficiency (65–75% yield) but requires lengthy reaction times (>12 hours) and generates stoichiometric boron waste [6]. For spirocyclic variants, ortho-hydroxyacetophenones undergo Kabbe condensation with N-Boc-piperidin-4-one under basic conditions (pyrrolidine), forming spiro[chromane-2,4'-piperidine]-4(3H)-one scaffolds in a tandem cyclization-dehydration sequence. This route suffers from harsh conditions (reflux, 48 hours) and low atom economy [9].

Table 1: Traditional Synthetic Routes to 4-Cyclobutylpiperidin-4-ol Derivatives

Starting MaterialsReagent/ConditionsProductYield (%)Limitations
4-Hydroxypiperidine + CyclobutanoneNaBH(OAc)₃, DCE, 25°C, 13h1-Cyclobutylpiperidin-4-ol70Boron waste, long reaction
2-Hydroxyacetophenone + N-Boc-piperidin-4-onePyrrolidine, reflux, 48hSpiro[chromane-2,4'-piperidin]-4-one55High temperature, low scalability

Novel Catalytic Approaches for Cyclobutyl-Piperidine Scaffold Assembly

Modern strategies emphasize asymmetric catalysis and cross-coupling. Rh(I)-catalyzed hydrogenation of enaminones enables enantioselective synthesis of chiral 4-aminopiperidines (e.g., (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol), achieving >98% ee with minimal byproducts [5]. For diaryl ether formation critical in H₃R antagonists like SUVN-G3031, palladium-catalyzed Suzuki-Miyaura coupling connects halogenated pyridines with arylboronic acids under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C), enhancing regiocontrol versus classical Ullmann reactions [10]. Additionally, enzymatic desymmetrization of meso-piperidinones using lipases or esterases provides enantiopure building blocks for cyclobutane fusion, avoiding chiral auxiliaries [5].

Table 2: Catalytic Methods for Piperidine-Cyclobutane Synthesis

MethodCatalyst/ReagentSubstrate Scopeee (%)Advantages
Asymmetric HydrogenationRh(I)-(S)-BINAPEnaminones>98High enantioselectivity
Suzuki CouplingPd(PPh₃)₄/K₂CO₃Aryl halides + Boronic acidsN/ARegioselective biaryl linkage
Biocatalytic ResolutionCandida antarctica Lipasemeso-Piperidinones99Solvent-free, ambient conditions

Regioselective Alkylation and Mitsunobu Reaction Applications

Mitsunobu reactions excel in constructing diaryl ether bonds for histamine H₃R ligands. In synthesizing SUVN-G3031, para-nitrophenol couples with 1-cyclobutylpiperidin-4-ol using DEAD/PPh₃, forming the pivotal 4-(1-cyclobutylpiperidin-4-yloxy)nitrobenzene intermediate. This method achieves >95% regioselectivity at 0–5°C but requires chromatographic purification due to triphenylphosphine oxide byproducts [6]. For N-alkylation, chloroacetamide intermediates are generated by reacting para-phenylenediamine derivatives with chloroacetyl chloride. Subsequent SN₂ displacement with morpholine under phase-transfer conditions (K₂CO₃, tetrabutylammonium bromide) affords 2-(morpholin-4-yl)acetamide without epimerization [6] [4].

Optimizations include:

  • Solvent engineering: Replacing THF with tert-butyl methyl ether (TBME) improves Mitsunobu yield by 15% via enhanced intermediate solubility [4].
  • Stoichiometry control: Limiting DEAD to 1.1 equivalents minimizes diazo side products [6].

Process Optimization for Large-Scale Production

Scale-up of 4-cyclobutylpiperidin-4-ol derivatives demands crystallization control and flow chemistry. For SUVN-G3031, dihydrochloride salt formation is optimized by using isopropanol/water (4:1) as an anti-solvent, yielding 99.5% pure product with uniform particle size (D90 < 50 µm) [4] [6]. Continuous hydrogenation of nitro intermediates (e.g., 4-(1-cyclobutylpiperidin-4-yloxy)nitrobenzene → aniline) in microreactors reduces reaction time from 8 hours to 30 minutes versus batch processing, while eliminating iron catalyst residues [8].

Key innovations:

  • In situ FTIR monitoring: Enables real-time tracking of reductive amination, reducing cyclobutanone overreduction byproducts [6].
  • Cost reduction: Pharmaron’s 440 kg flow campaign lowered solvent usage by 44% and costs by 30% via telescoped amidation/hydrolysis [8].

Green Chemistry Innovations in Spirocyclic Piperidine Synthesis

Sustainable strategies focus on solvent substitution, catalysis, and waste minimization. Ionic liquid-modified Kabbe reactions ([bmim]Br, 90°C) replace volatile pyrrolidine, enabling catalyst recycling and reducing E-factor by 60% [9]. Biocatalytic dynamic kinetic resolutions using immobilized lipases convert racemic 4-aminopiperidinols to enantiopure amides (>99% ee) in water, bypassing heavy-metal catalysts [5].

Atom economy enhancements:

  • Reductive amination vs. alkylation: STAB-mediated cyclobutylation achieves 82% atom utilization vs. 45% for traditional alkylation/hydrolysis sequences [6].
  • Solvent guides: ACROS-FLOW™ screening identifies cyclopentyl methyl ether (CPME) as a safer alternative to dichloromethane for extractions [8].

Table 3: Green Metrics for Key Synthetic Routes

ProcessSolventPMI (kg/kg)E-FactorInnovation
STAB Reductive AminationDichloroethane3228Borate recycling in development
Ionic Liquid Kabbe Condensation[bmim]Br85Catalyst reuse × 10 cycles
Flow HydrogenationEthanol/water12950% lower Pd leaching

Comprehensive Compound List

Properties

Product Name

4-Cyclobutylpiperidin-4-ol

IUPAC Name

4-cyclobutylpiperidin-4-ol

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c11-9(8-2-1-3-8)4-6-10-7-5-9/h8,10-11H,1-7H2

InChI Key

OJPQMGKCCKNIOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCNCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.